2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid 2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13353509
InChI: InChI=1S/C11H8ClNO2S/c1-6-13-9(10(16-6)11(14)15)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
SMILES: CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl
Molecular Formula: C11H8ClNO2S
Molecular Weight: 253.71 g/mol

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC13353509

Molecular Formula: C11H8ClNO2S

Molecular Weight: 253.71 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(3-chloro)phenyl thiazole-5-carboxylic acid -

Specification

Molecular Formula C11H8ClNO2S
Molecular Weight 253.71 g/mol
IUPAC Name 4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2S/c1-6-13-9(10(16-6)11(14)15)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
Standard InChI Key QUEKDZOAFACIFE-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl
Canonical SMILES CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2, 4, and 5. Key features include:

  • Position 2: A methyl group (CH3-\text{CH}_3), enhancing hydrophobicity.

  • Position 4: A 3-chlorophenyl group (C6H4Cl-\text{C}_6\text{H}_4\text{Cl}), introducing aromaticity and electronic effects.

  • Position 5: A carboxylic acid (COOH-\text{COOH}), enabling hydrogen bonding and salt formation.

The canonical SMILES representation CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl\text{CC1=NC(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl} and InChIKey QUEKDZOAFACIFE-UHFFFAOYSA-N\text{QUEKDZOAFACIFE-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC11H8ClNO2S\text{C}_{11}\text{H}_8\text{ClNO}_2\text{S}
Molecular Weight253.71 g/mol
IUPAC Name4-(3-chlorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
XLogP3-AA3.2 (estimated)
Hydrogen Bond Donors1 (-COOH\text{-COOH})
Hydrogen Bond Acceptors4 (N, S, two O)

Synthesis and Optimization

Industrial Synthesis Routes

The synthesis typically involves a two-step process:

  • Esterification: Formation of the methyl ester intermediate.

  • Hydrolysis: Conversion to the carboxylic acid under basic conditions.

A representative protocol involves:

  • Reacting methyl 5-(3-chlorophenyl)-2-methylthiazole-4-carboxylate with sodium hydroxide (NaOH\text{NaOH}) in a tetrahydrofuran (THF)/methanol (MeOH\text{MeOH}) solvent system at 20°C for 30 minutes .

  • Acidification with hydrochloric acid (HCl\text{HCl}) at 0°C to precipitate the product, yielding 93% purity .

Table 2: Key Reaction Parameters

ParameterCondition
Solvent SystemTHF:MeOH (3:1 v/v)
BaseNaOH\text{NaOH} (2.63 g)
AcidHCl\text{HCl} (37%)
Temperature20°C (hydrolysis), 0°C (precipitation)
Yield93%

Mechanistic Insights

The hydrolysis step proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group, forming a tetrahedral intermediate. Subsequent protonation and elimination of methanol yield the carboxylic acid . The electron-withdrawing chlorine atom on the phenyl ring stabilizes the intermediate through resonance, enhancing reaction efficiency.

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The COOH-\text{COOH} group participates in esterification, amidation, and decarboxylation:

  • Esterification: With alcohols (e.g., methanol) catalyzed by H2SO4\text{H}_2\text{SO}_4, yielding methyl esters.

  • Amidation: Reacting with amines (e.g., ammonia) forms carboxamides, potential drug candidates.

Electrophilic Aromatic Substitution

The 3-chlorophenyl group directs electrophiles to the meta and para positions. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces nitro derivatives, useful in agrochemical synthesis.

Oxidation and Reduction

  • Oxidation: The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the thiazole ring, though this risks cleaving the heterocycle.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but poorly in water (<1 mg/mL).

  • Thermal Stability: Decomposes at 240–245°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6): δ 2.4 (s, 3H, CH3-\text{CH}_3 ), 7.5–8.1 (m, 4H, aromatic), 13.1 (s, 1H, COOH-\text{COOH} ).

  • IR: Peaks at 1680 cm1^{-1} (C=O\text{C=O}), 1540 cm1^{-1} (N-H\text{N-H}).

Biological Activity and Applications

Anticancer Activity

Preliminary in vitro assays on similar derivatives show:

  • Cytotoxicity: IC50_{50} values of 10–20 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation observed.

Anti-inflammatory Effects

Thiazole-carboxylic acids inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), reducing inflammation in murine models.

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